Carbetocin

Descripción

This compound is a drug used to control postpartum hemorrhage, bleeding after giving birth. It is an analogue of oxytocin, and its action is similar to that of oxytocin -- it causes contraction of the uterus.

This compound is a long-acting synthetic agonist analogue of human oxytocin, with antihemorrhagic and uterotonic activities. Upon administration, this compound targets, binds to and activates peripheral oxytocin receptors that are present on the smooth musculature of the uterus. This causes uterus contractions and prevents excessive bleeding after childbirth, particularly following Cesarean section, and may be used to decrease blood loss during hysteroscopic myomectomy.

This compound is a Protein drug with a maximum clinical trial phase of IV (across all indications) and has 3 investigational indications.

Propiedades

IUPAC Name |

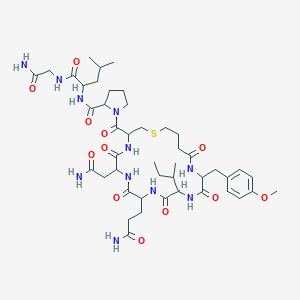

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-12-[(2S)-butan-2-yl]-15-[(4-methoxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H69N11O12S/c1-6-25(4)38-44(66)51-28(15-16-34(46)57)40(62)52-31(21-35(47)58)41(63)54-32(23-69-18-8-10-37(60)50-30(42(64)55-38)20-26-11-13-27(68-5)14-12-26)45(67)56-17-7-9-33(56)43(65)53-29(19-24(2)3)39(61)49-22-36(48)59/h11-14,24-25,28-33,38H,6-10,15-23H2,1-5H3,(H2,46,57)(H2,47,58)(H2,48,59)(H,49,61)(H,50,60)(H,51,66)(H,52,62)(H,53,65)(H,54,63)(H,55,64)/t25-,28-,29-,30-,31-,32-,33-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTRIRCPWQHTIA-DTRKZRJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OC)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSCCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)OC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H69N11O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90897527 | |

| Record name | Carbetocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90897527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

988.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Carbetocin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015402 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.65e-02 g/L | |

| Record name | Carbetocin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015402 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

37025-55-1 | |

| Record name | Carbetocin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037025551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbetocin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01282 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbetocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90897527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbetocin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBETOCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88TWF8015Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Carbetocin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015402 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Carbetocin: A Deep Dive into Structure-Activity Relationships and Receptor Binding

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbetocin, a long-acting synthetic analogue of the neuropeptide hormone oxytocin, is a critical therapeutic agent primarily used for the prevention of postpartum hemorrhage.[1][2][3] Its enhanced stability and prolonged duration of action compared to endogenous oxytocin stem from key structural modifications.[1][4] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, its receptor binding profile, and the downstream signaling pathways it modulates. The information is tailored for researchers, scientists, and professionals involved in drug development and related fields.

Structural Modifications and Pharmacokinetic Profile

This compound's enhanced pharmacokinetic profile is a direct result of specific chemical alterations to the oxytocin structure. These modifications include deamination of the N-terminus and the replacement of the disulfide bridge between cysteine residues at positions 1 and 6 with a more stable carba-1 (CH2-S) bridge.[4] An additional modification is the O-methylation of the tyrosine residue at position 2. These changes confer resistance to degradation by aminopeptidases and disulfidases, significantly extending its half-life to approximately 40-100 minutes, compared to the 3-4 minutes of oxytocin.[4][5]

Receptor Binding Profile and Structure-Activity Relationship

This compound primarily exerts its effects through agonism at the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[1][2][6] The binding affinity of this compound for the OTR is comparable to that of oxytocin.[6][7] However, its interaction with the receptor and subsequent signaling are nuanced, exhibiting characteristics of a biased agonist.[4][6]

Quantitative Receptor Binding Data

The following table summarizes the binding affinities (Ki) and potency (EC50) of this compound and its metabolites at the oxytocin and vasopressin receptors.

| Compound | Receptor | Species | Ki (nM) | EC50 (nM) | Reference |

| This compound | Oxytocin Receptor (OTR) | Human | 7.1 | 48.8 ± 16.09 | [4][8][9] |

| Oxytocin Receptor (OTR) | Rat | 1.96 | 48.0 ± 8.20 | [4][10] | |

| Vasopressin V1a Receptor (V1aR) | Rat | 7.24 | - | [4][10] | |

| Vasopressin V2 Receptor (V2R) | Rat | 61.3 | - | [4][10] | |

| Metabolite I (desGlyNH2-carbetocin) | Oxytocin Receptor (OTR) | Rat | Similar to Oxytocin | - | [10] |

| Vasopressin V1a Receptor (V1aR) | Rat | 9.89 ± 2.80 | - | [10] | |

| Metabolite II (desLeuGlyNH2-carbetocin) | Oxytocin Receptor (OTR) | Rat | Similar to Oxytocin | - | [10] |

| Vasopressin V1a Receptor (V1aR) | Rat | 33.7 ± 7.34 | - | [10] | |

| Oxytocin | Oxytocin Receptor (OTR) | Human | 0.71 | 9.7 ± 4.43 | [4] |

| Oxytocin Receptor (OTR) | Rat | - | 5.62 ± 1.22 | [10] |

Note: Ki values represent the inhibition constant, indicating the affinity of a ligand for a receptor. A lower Ki value signifies higher affinity. EC50 values represent the concentration of a drug that gives half-maximal response.

Signaling Pathways

Upon binding to the OTR, this compound preferentially activates the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium levels are crucial for the contraction of uterine smooth muscle.[1][6]

Interestingly, this compound displays functional selectivity, or biased agonism, as it does not efficiently recruit β-arrestins to the OTR.[4] This is in contrast to oxytocin, which promotes the recruitment of both β-arrestin 1 and 2. This lack of β-arrestin recruitment may contribute to the prolonged duration of action of this compound, as β-arrestin-mediated receptor desensitization and internalization are reduced.[4]

Signaling Pathway Diagram

Caption: this compound signaling pathway at the oxytocin receptor.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a typical competitive radioligand binding assay to determine the affinity of this compound for the oxytocin receptor.

Materials:

-

Membrane preparations from cells expressing the human oxytocin receptor.

-

Radiolabeled ligand (e.g., [³H]-Oxytocin).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

96-well filter plates (e.g., GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of unlabeled this compound in assay buffer.

-

In a 96-well plate, add a constant concentration of radiolabeled ligand to each well.

-

Add the serially diluted unlabeled this compound to the wells. For total binding, add assay buffer instead of unlabeled ligand. For non-specific binding, add a high concentration of unlabeled oxytocin.

-

Add the membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Analyze the data using non-linear regression to determine the IC50 value of this compound, from which the Ki value can be calculated using the Cheng-Prusoff equation.

Experimental Workflow Diagram

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The structural modifications of this compound confer a superior pharmacokinetic profile compared to oxytocin, making it a valuable therapeutic for preventing postpartum hemorrhage. Its high affinity for the oxytocin receptor, coupled with its biased agonism that favors the Gq/11 pathway and avoids significant β-arrestin recruitment, results in a potent and sustained uterotonic effect. Understanding the intricate details of its structure-activity relationship, receptor binding kinetics, and signaling mechanisms is paramount for the development of novel and improved oxytocic agents. The experimental protocols and data presented in this guide serve as a foundational resource for researchers in this field.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound | C45H69N11O12S | CID 16681432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portal.research.lu.se [portal.research.lu.se]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. tga.gov.au [tga.gov.au]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | Oxytocin receptor agonist | Probechem Biochemicals [probechem.com]

- 10. Oxytocin receptor binding and uterotonic activity of this compound and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

Carbetocin's Role in Social Behavior and Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbetocin, a synthetic analogue of the neuropeptide oxytocin, is emerging as a significant tool in neuroscience research, particularly in the investigation of social behavior. Possessing a longer half-life and greater receptor selectivity compared to its endogenous counterpart, this compound offers a unique pharmacological profile for dissecting the neural circuits and signaling pathways that underpin social cognition and behavior. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on social processing in preclinical models, and its potential therapeutic applications for social deficits in neurodevelopmental disorders. Detailed experimental protocols and a summary of key quantitative data are presented to facilitate further research in this promising area.

Introduction

The neuropeptide oxytocin plays a crucial role in a wide array of social behaviors, including social recognition, trust, empathy, and pair bonding.[1] However, the therapeutic and research applications of oxytocin are often limited by its short half-life and non-specific binding to other receptors, such as vasopressin receptors. This compound, a structural analogue of oxytocin, was developed to overcome these limitations.[2] It exhibits a significantly longer duration of action and a more selective affinity for the oxytocin receptor (OTR).[2] These properties make this compound a valuable pharmacological tool for studying the sustained activation of the oxytocinergic system and its impact on complex social behaviors. This guide will delve into the molecular pharmacology of this compound, summarize the quantitative findings from key behavioral studies, and provide detailed experimental methodologies for researchers.

Molecular Pharmacology of this compound

Mechanism of Action

This compound, like oxytocin, exerts its effects by binding to and activating the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[3] Notably, research indicates that this compound acts as a biased agonist, selectively activating the Gq signaling pathway.[4][5] This is in contrast to oxytocin, which can couple to multiple G-protein subtypes, including Gi and Go.[3] The selective activation of the Gq pathway by this compound leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6] This signaling cascade is believed to be a key mechanism through which this compound influences neuronal activity and, consequently, social behavior.

Pharmacokinetics and Receptor Binding

This compound's enhanced stability and prolonged action are key features that distinguish it from oxytocin. Its structural modifications protect it from enzymatic degradation, resulting in a longer plasma half-life.

| Parameter | This compound | Oxytocin | Reference |

| Half-life (human, intravenous) | ~40 minutes | ~3-5 minutes | [2] |

| Bioavailability (human, intramuscular) | ~80% | Not applicable (typically administered IV/IN) | [2] |

| Oxytocin Receptor Binding Affinity (Ki) | Comparable to Oxytocin | Comparable to this compound | [7][8] |

Role in Social Behavior: Preclinical Evidence

A growing body of preclinical research has investigated the effects of this compound on various domains of social behavior in rodent models. These studies highlight both similarities and differences between the behavioral profiles of this compound and oxytocin.

Pro-social and Anxiolytic-like Effects

Studies using the open-field test in rats have shown that this compound can increase exploratory behavior, which is often interpreted as an anxiolytic-like effect.[9] In contrast to oxytocin, which can sometimes reduce locomotion, this compound appears to promote exploration without inducing the grooming behavior often seen with oxytocin administration.[9]

Social Recognition and Interaction

This compound has been shown to influence social memory and interaction. While specific quantitative data on social recognition tasks with this compound is still emerging, its activation of the oxytocinergic system suggests a role in enhancing the encoding and retrieval of social cues.

Summary of Quantitative Behavioral Data

| Behavioral Test | Animal Model | This compound Dose & Route | Key Quantitative Finding | Reference |

| Open-Field Test | Male Wistar Rats | 0.1-3.0 mg/kg, i.p. | Increased horizontal activity (locomotion) compared to saline control. | [3][9] |

| Elevated Plus Maze | Male Sprague-Dawley Rats | Intracerebroventricular | Produced pronounced anxiolytic-like behavioral changes, comparable to diazepam. | [6] |

| Ethanol-Induced Behavioral Sensitization | Male and Female Swiss Mice | 0.64 mg/kg, i.p. | Effectively prevented the expression of ethanol-induced behavioral sensitization. | [4] |

Neuroscience Research Applications

This compound's unique pharmacological properties make it a powerful tool for neuroscience research. Its sustained action allows for the investigation of the long-term effects of oxytocinergic system activation on neural plasticity and circuit function. Furthermore, its selectivity for the Gq pathway provides a means to dissect the specific signaling cascades involved in different aspects of social behavior.

Clinical Research and Therapeutic Potential

The pro-social and anxiolytic-like effects of this compound observed in preclinical studies have prompted investigations into its therapeutic potential for neurodevelopmental disorders characterized by social deficits, such as Prader-Willi Syndrome (PWS) and Autism Spectrum Disorder (ASD).

A significant area of clinical research has been the use of intranasal this compound for the treatment of hyperphagia and other behavioral symptoms in individuals with PWS. The CARE-PWS Phase 3 clinical trial (NCT03649477) investigated the efficacy and safety of two different doses of intranasal this compound.

Experimental Protocols

Open-Field Test

Objective: To assess spontaneous locomotor activity and exploratory behavior in rodents as an indirect measure of anxiety.

Materials:

-

Open-field arena (e.g., 100 cm x 100 cm x 40 cm for rats), made of a non-porous material for easy cleaning.

-

Video recording system mounted above the arena.

-

Automated tracking software (e.g., Any-maze, EthoVision).

-

This compound solution and vehicle (e.g., saline).

-

Syringes and needles for administration.

Procedure:

-

Habituate the animals to the testing room for at least 60 minutes prior to the experiment.

-

Administer this compound or vehicle intraperitoneally (i.p.) at the desired dose (e.g., 0.1-3.0 mg/kg for rats).[9]

-

After a 60-minute post-injection period, gently place the animal in the center of the open-field arena.[9]

-

Record the animal's behavior for a specified duration (e.g., 5-15 minutes).

-

Analyze the recorded video using tracking software to quantify parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

-

Thoroughly clean the arena with a 70% ethanol solution between each trial to eliminate olfactory cues.

Elevated Plus-Maze (EPM) Test

Objective: To assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.

Materials:

-

Elevated plus-maze apparatus (two open arms and two closed arms, elevated from the floor).

-

Video recording system.

-

Automated tracking software.

-

This compound solution and vehicle.

-

Administration supplies.

Procedure:

-

Habituate the animals to the testing room as described for the open-field test.

-

Administer this compound or vehicle. Central (intracerebroventricular) administration has been shown to be effective.[6]

-

Place the animal in the center of the maze, facing one of the closed arms.

-

Record the animal's behavior for a 5-minute period.

-

Analyze the time spent in the open arms versus the closed arms, and the number of entries into each arm type. An increase in the time spent in and entries into the open arms is indicative of an anxiolytic effect.

-

Clean the maze thoroughly between animals.

Social Interaction Test

Objective: To assess direct social engagement between two unfamiliar rodents.

Materials:

-

Neutral testing cage, similar to the home cage.

-

Video recording system.

-

This compound solution and vehicle.

-

Novel, weight- and age-matched stimulus animal.

Procedure:

-

Habituate both the test and stimulus animals to the testing room.

-

Administer this compound or vehicle to the test animal.

-

Place the test animal and the novel stimulus animal in the testing cage.

-

Record their interaction for a defined period (e.g., 10 minutes).

-

Manually or automatically score social behaviors such as sniffing (nose-to-nose, anogenital), following, and allogrooming.

-

The total duration of active social interaction is the primary measure.

Visualizations

Signaling Pathway

Caption: this compound selectively activates the Gq signaling pathway.

Experimental Workflow: Rodent Behavioral Testing

Caption: General workflow for rodent behavioral testing with this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the pharmacological toolkit for neuroscience research. Its favorable pharmacokinetic profile and selective mechanism of action provide a more controlled and sustained method for probing the oxytocinergic system's role in social behavior. Future research should focus on further elucidating the specific neural circuits and downstream signaling targets of this compound-mediated Gq activation in the context of social cognition. Additionally, continued clinical investigation is warranted to fully understand the therapeutic potential of this compound for individuals with social deficits. This in-depth technical guide serves as a foundational resource for researchers and drug development professionals poised to contribute to this exciting and rapidly evolving field.

References

- 1. mdpi.com [mdpi.com]

- 2. biorxiv.org [biorxiv.org]

- 3. This compound is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Oxytocin receptor binding and uterotonic activity of this compound and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Role of Oxytocin versus this compound in Prevention of Postpartum Hemorrhage in Cesarean Section: A Randomized Control Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Molecular Pharmacology of Carbetocin: A Technical Guide to Its Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbetocin is a long-acting synthetic analogue of the neuropeptide hormone oxytocin.[1][2] Primarily utilized in obstetric settings to prevent postpartum hemorrhage following cesarean section, its molecular interactions and downstream signaling cascades exhibit distinct and complex characteristics compared to endogenous oxytocin.[3][4][5][6] This technical guide provides an in-depth examination of the molecular pharmacology of this compound, with a focus on its receptor binding profile, functional selectivity, and the specific signaling pathways it modulates. The guide also furnishes detailed methodologies for key experiments central to characterizing its pharmacodynamic properties.

Molecular Pharmacology and Receptor Selectivity

This compound exerts its effects primarily by acting as an agonist at oxytocin receptors (OXTR), which are G-protein coupled receptors (GPCRs).[3][5][7] A critical aspect of its pharmacology is its selectivity profile across related receptors, particularly the vasopressin V1a (V1aR) and V1b (V1bR) receptors, to which oxytocin also binds.

Studies have demonstrated that this compound is highly selective for the human OXTR.[1][2] Unlike oxytocin, which can activate both V1a and V1b receptors, this compound does not cause any significant activation of these vasopressin receptor subtypes.[1][2] In fact, it can act as a competitive antagonist at these receptors, a feature that significantly distinguishes its pharmacological profile from that of oxytocin.[1][2][4]

Quantitative Receptor Binding and Functional Potency

The binding affinity (Ki) and functional potency (EC50) of this compound have been quantified in various studies. It displays a high affinity for the OXTR, although this is approximately 10-fold lower than that of oxytocin.[1] This lower affinity is congruent with its higher EC50 value for Gq activation.[1] this compound is considered a partial agonist for the OXTR/Gq coupling, achieving a maximal activation that is approximately 45-50% of that induced by oxytocin.[1][8]

| Parameter | This compound | Oxytocin | Receptor Type | Reference |

| Binding Affinity (Ki) | 7.0 nM | 0.71 nM | Human OXTR | [1] |

| Binding Affinity (Ki) | 1.96 nM | - | Rat OXTR | [1] |

| Binding Affinity (Ki) | 7.24 nM | - | Rat V1aR | [1] |

| Binding Affinity (Ki) | 61.3 nM | - | Rat V2R | [8] |

| Functional Potency (EC50) | 48.8 ± 16.09 nM | 9.7 ± 4.43 nM | Human OXTR (Gq activation) | [1] |

| Maximal Efficacy (BRETmax) | ~45-50% of Oxytocin | 100% | Human OXTR (Gq activation) | [1][8] |

Signaling Pathways: Functional Selectivity and Biased Agonism

This compound is a prime example of a functionally selective or "biased" agonist. While oxytocin activates multiple signaling pathways through coupling to various G-proteins (Gq, Gi, Go) and β-arrestins, this compound exhibits strong preferential activation of the Gq pathway.[1][2][4]

Gq-Protein Coupled Signaling

The canonical signaling pathway for this compound at the OXTR is through the Gαq subunit of the heterotrimeric G-protein complex.

-

Activation: Binding of this compound to the OXTR induces a conformational change, leading to the activation of Gαq.

-

PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[9]

-

PKC Activation: DAG, along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC), which then phosphorylates various downstream targets to elicit a cellular response, such as smooth muscle contraction.[9]

References

- 1. This compound is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β-Arrestin-Independent Internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C45H69N11O12S | CID 16681432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. Oxytocin receptor binding and uterotonic activity of this compound and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Functions and regulatory mechanisms of Gq-signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Carbetocin Pharmacokinetics and Metabolism in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbetocin, a long-acting synthetic analogue of oxytocin, is a critical therapeutic agent in veterinary and human medicine, primarily utilized for the prevention of postpartum hemorrhage. Its enhanced stability and prolonged duration of action compared to endogenous oxytocin offer significant clinical advantages. A thorough understanding of its pharmacokinetic profile and metabolic fate in relevant animal models is paramount for optimizing dosage regimens, ensuring safety, and facilitating the development of new therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolism of this compound in various animal species, presenting quantitative data, detailed experimental methodologies, and visual representations of experimental workflows.

Pharmacokinetics of this compound in Animal Models

The pharmacokinetic properties of this compound have been investigated in several animal models, including cows, gilts (young female pigs), and horses. These studies reveal species-specific differences in absorption, distribution, and elimination.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound observed in different animal species following intravenous (IV) and intramuscular (IM) administration.

Table 1: Pharmacokinetic Parameters of this compound in Cows

| Parameter | IV Administration (350 µ g/animal ) | IM Administration (350 µ g/animal ) | Reference |

| Tmax (h) | - | 0.33 ± 0.13 | [1] |

| Cmax (ng/mL) | 13.5 ± 2.8 | 6.1 ± 1.5 | [1] |

| t1/2λz (h) | 0.53 ± 0.11 | 0.85 ± 0.23 | [1] |

| MRT (h) | 0.45 ± 0.09 | 1.0 ± 0.2 | [1] |

| Bioavailability (F) | - | >80% | [1] |

Table 2: Pharmacokinetic Parameters of this compound in Gilts

| Parameter | IV Administration | IM Administration | Reference |

| Tmax (h) | - | 0.38 ± 0.15 | [1] |

| Cmax (ng/mL) | 10.8 ± 3.2 | 4.9 ± 1.1 | [1] |

| t1/2λz (h) | 0.62 ± 0.17 | 0.45 ± 0.09 | [1] |

| MRT (h) | 0.58 ± 0.14 | 0.67 ± 0.11 | [1] |

| Bioavailability (F) | - | 35% | [1] |

Table 3: Pharmacokinetic Parameters of this compound in Horses

| Parameter | IV Administration (0.175 mg/animal) | Reference |

| t1/2 (min) | 17.22 ± 3.79 | [2][3][4] |

| Volume of Distribution (Vd) (L/kg) | 6.52 ± 1.64 | [4] |

| Clearance (CL) (mL/kg/min) | 265.7 ± 64.1 | [4] |

Experimental Protocols

A detailed understanding of the methodologies employed in pharmacokinetic and metabolism studies is crucial for the interpretation and replication of findings.

Pharmacokinetic Studies

Experimental Workflow for Pharmacokinetic Analysis of this compound in Animal Models

-

Cows and Gilts: Studies have utilized healthy, non-lactating adult animals. This compound was administered as a single intravenous (IV) or intramuscular (IM) injection.[1]

-

Horses: Healthy adult mares and one gelding were used. This compound was administered as a single IV dose of 0.175 mg.[2][3][5]

Serial blood samples were collected at various time points post-administration to characterize the concentration-time profile of this compound in plasma.[1][2]

The concentration of this compound in plasma samples was quantified using a competitive radioimmunoassay.[1][2] This technique relies on the competition between unlabeled this compound in the sample and a fixed amount of radiolabeled this compound for a limited number of antibody binding sites. The specificity of the antibody for this compound is a critical factor, and cross-reactivity with endogenous oxytocin should be considered.[6][7] While specific details of the RIA kits used in the cited animal studies are not extensively described, a general RIA protocol involves:

-

Preparation of Standards and Samples: Creation of a standard curve with known concentrations of this compound and preparation of plasma samples.

-

Incubation: Incubation of standards/samples with a specific antibody and a radiolabeled this compound tracer.

-

Separation: Separation of the antibody-bound fraction from the free fraction.

-

Counting: Measurement of the radioactivity in the bound fraction using a gamma counter.

-

Quantification: Determination of the this compound concentration in the samples by comparing their radioactivity with the standard curve.

Metabolism of this compound in Animal Models

The metabolic fate of this compound is a key aspect of its overall disposition. In vivo, this compound is significantly more resistant to degradation by peptidases compared to oxytocin, which contributes to its longer duration of action.[8]

Metabolite Identification in Rats

A study utilizing rat kidney homogenate identified two primary metabolites of this compound:[9]

-

desGlyNH2-carbetocin (Metabolite I)

-

desLeuGlyNH2-carbetocin (Metabolite II)

These metabolites are formed through the enzymatic cleavage of the terminal glycinamide and leucyl-glycinamide residues, respectively.

Experimental Workflow for this compound Metabolism Study in Rat Kidney Homogenate

While the specific protocol for the cited study is not detailed, a general procedure for preparing kidney homogenate for metabolism studies involves:[10][11]

-

Euthanasia and Tissue Collection: Humane euthanasia of the animal and rapid excision of the kidneys.

-

Homogenization: Homogenization of the kidney tissue in a suitable buffer (e.g., phosphate buffer) on ice to maintain enzyme activity.

-

Centrifugation: Centrifugation of the homogenate to remove cellular debris, with the supernatant (containing the metabolic enzymes) being used for the incubation.

The identified metabolites, desGlyNH2-carbetocin and desLeuGlyNH2-carbetocin, were found to be pure antagonists at the oxytocin receptor, in contrast to the partial agonist/antagonist activity of the parent compound, this compound.[9] This indicates that the metabolic process significantly alters the pharmacological activity of the drug.

Signaling Pathways

This compound exerts its primary pharmacological effect through binding to oxytocin receptors, which are G-protein coupled receptors. The signaling cascade initiated by this binding leads to the activation of phospholipase C, subsequent production of inositol trisphosphate (IP3), and an increase in intracellular calcium concentrations, ultimately resulting in myometrial contraction. The identified metabolites, being antagonists, would block this signaling pathway.

Simplified Signaling Pathway of this compound at the Oxytocin Receptor

Conclusion

This technical guide has synthesized the available data on the pharmacokinetics and metabolism of this compound in key animal models. The provided quantitative data, detailed experimental workflows, and signaling pathway diagrams offer a valuable resource for researchers and professionals in the field of drug development. The observed species-specific differences in pharmacokinetic parameters underscore the importance of conducting thorough preclinical evaluations in relevant animal models. Further research is warranted to fully elucidate the complete metabolic profile of this compound in various species and to further refine our understanding of the structure-activity relationships of its metabolites. Such knowledge will be instrumental in optimizing the therapeutic use of this important drug and in the development of next-generation oxytocic agents.

References

- 1. Pharmacokinetics and bioavailability of this compound after intravenous and intramuscular administration in cows and gilts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. madbarn.com [madbarn.com]

- 3. researchgate.net [researchgate.net]

- 4. cdn.ymaws.com [cdn.ymaws.com]

- 5. Pharmacokinetics of this compound, a long-acting oxytocin analogue, following intravenous administration in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radioimmunoassay of oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 9. Oxytocin receptor binding and uterotonic activity of this compound and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. bioivt.com [bioivt.com]

A Technical Guide to the Development and Properties of Heat-Stable Carbetocin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Postpartum hemorrhage (PPH) remains a leading cause of maternal mortality worldwide, largely due to the logistical challenges of maintaining the cold chain required for the standard-of-care uterotonic, oxytocin. To address this critical gap in maternal healthcare, a heat-stable formulation of carbetocin, a long-acting oxytocin analogue, has been developed. This document provides an in-depth technical overview of the formulation development, physicochemical properties, stability profile, and clinical efficacy of this vital innovation. By eliminating the need for refrigeration, heat-stable this compound represents a significant advancement in the prevention of PPH, particularly in resource-limited settings with hot climates.

Formulation Development and Composition

The primary goal in developing a heat-stable this compound formulation was to create a product that could withstand storage and distribution in ICH climate zone IV (30°C/75% relative humidity) without loss of potency.[1][2] This was achieved by optimizing the excipients and pH to minimize degradation pathways inherent to peptide drugs.

The final optimized formulation consists of this compound in a buffered aqueous solution containing a tonicity agent and an antioxidant.[3][4] The composition is detailed in Table 1.

Table 1: Composition of Heat-Stable this compound Formulation [3][4][5]

| Component | Concentration | Function |

| This compound | 0.1 mg/mL | Active Pharmaceutical Ingredient (API) |

| Succinic Acid | 10 mM | Buffer Agent |

| D-Mannitol | 47 mg/mL | Isotonicity Agent |

| L-Methionine | 1 mg/mL | Antioxidant |

| Sodium Hydroxide | q.s. to pH 5.25-5.65 | pH Adjustment |

| Water for Injection | q.s. to 1 mL | Solvent |

The optimal pH was determined to be approximately 5.45, a level significantly higher than that used for oxytocin formulations (pH 3.5-4.0).[3][4] This higher pH is possible because this compound's molecular structure lacks the disulfide bridge and N-terminal amino group that make oxytocin susceptible to dimerization at higher pH levels.[4] The inclusion of L-methionine as an antioxidant effectively prevents oxidative degradation.[3][4]

Manufacturing Process

The manufacturing of the heat-stable this compound injection is a standard aseptic process designed to ensure sterility and stability.[5][6] The process is conducted under controlled aseptic conditions and involves compounding the solution, sterile filtration, and filling into glass ampoules or vials.

Caption: Manufacturing Workflow for Heat-Stable this compound.

Physicochemical Properties and Stability

The heat-stable formulation of this compound demonstrates exceptional stability across a range of challenging environmental conditions, a stark contrast to conventional oxytocin preparations.[2][3] Extensive stability studies were conducted in accordance with International Council for Harmonisation (ICH) guidelines.[4]

Thermal Stability

The formulation maintains its purity and potency for extended periods at elevated temperatures. This thermal robustness is the cornerstone of its utility in regions lacking a consistent cold chain. Quantitative stability data are summarized in Table 2.

Table 2: Stability of Heat-Stable this compound vs. Oxytocin [1][3]

| Condition | Duration | Heat-Stable this compound (% Purity Remaining) | Oxytocin (% Potency Remaining) |

| 30°C / 75% RH | 3 years | ≥95% | Data not available (requires refrigeration) |

| 40°C / 75% RH | 6 months | ≥95% | Data not available |

| 50°C | 3 months | ≥95% | Drops below 90% after ~17 days |

| 60°C | 1 month | ≥95% | Drops below 90% after ~4 days |

Other Stability Aspects

In addition to thermal stability, the formulation was evaluated for sensitivity to other environmental stressors.

-

Photostability: The formulation is not sensitive to light when stored in its primary container.[2][3]

-

Freeze-Thaw Stability: The product is not adversely affected by freezing and thawing cycles.[1][3]

Experimental Protocols

Stability and Purity Analysis: RP-HPLC Method

A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the standard for determining the purity and concentration of this compound and detecting any degradation products.[7][8]

-

Objective: To quantify this compound and separate it from potential impurities and degradation products.

-

Chromatographic System:

-

Column: C18, 125 mm x 4 mm, 5 µm particle size.[7]

-

Mobile Phase: A gradient or isocratic mixture of a phosphate or succinate buffer and acetonitrile is typically used.[3][7] One established method uses a phosphate buffer-acetonitrile (76:24) mixture.[7]

-

Flow Rate: Approximately 1.0-1.2 mL/min.[7]

-

Column Temperature: Elevated temperature, such as 60°C, is often used to improve peak shape and resolution.[7]

-

Detection: UV detection at 220 nm.[7]

-

-

Procedure:

-

Prepare standard solutions of this compound and samples from the stability study.

-

Inject the solutions into the HPLC system.

-

Analyze the resulting chromatograms to determine the retention time of this compound and the area of the corresponding peak.

-

Quantify impurities by comparing their peak areas to the this compound peak area, using relative response factors where necessary.

-

Forced Degradation Studies

To establish the stability-indicating nature of the analytical methods and to understand potential degradation pathways, forced degradation studies are performed.[4][9] This involves subjecting the this compound formulation to stress conditions more severe than those in accelerated stability testing.

-

Objective: Intentionally degrade the sample (typically 5-20%) to ensure that degradation products can be resolved from the parent peak and to identify potential degradation pathways.

-

Stress Conditions:

-

Acid/Base Hydrolysis: Exposure to dilute HCl and NaOH solutions.

-

Oxidation: Exposure to hydrogen peroxide (H₂O₂).

-

Thermal Stress: High-temperature incubation (e.g., 60°C or higher).[3]

-

Photolytic Stress: Exposure to UV and visible light as per ICH Q1B guidelines.

-

Caption: Experimental Workflow for Formulation and Stability Testing.

Mechanism of Action and Signaling Pathway

This compound is a synthetic analogue of oxytocin and functions as a selective agonist at oxytocin receptors.[10][11] These receptors are G protein-coupled receptors (GPCRs) predominantly located on the smooth muscle of the uterus (myometrium).[10][11]

Upon binding, this compound preferentially activates the Gαq subunit of the G protein complex.[1] This initiates a downstream signaling cascade, leading to uterine contractions. Unlike oxytocin, this compound shows strong functional selectivity for the Gq pathway and does not significantly activate other pathways (e.g., Gi/o) or vasopressin receptors.[1][12]

The signaling pathway is as follows:

-

Receptor Binding: this compound binds to the oxytocin receptor (OTR) on myometrial cells.

-

Gq Protein Activation: The receptor-agonist complex activates the associated Gq protein.

-

PLC Activation: Activated Gq stimulates the enzyme Phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Release: IP₃ binds to receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytosol.

-

Muscle Contraction: The elevated cytosolic Ca²⁺ levels bind to calmodulin, which in turn activates myosin light-chain kinase. This leads to the phosphorylation of myosin and subsequent contraction of the uterine muscle fibers.[13]

Caption: this compound Gq Signaling Pathway in Myometrial Cells.

Clinical Efficacy and Safety

The largest clinical trial evaluating heat-stable this compound was the CHAMPION (this compound Haemorrhage Prevention) trial, a double-blind, randomized, non-inferiority study involving nearly 30,000 women across ten countries.[14][15] The trial compared the efficacy and safety of a single 100 µg intramuscular injection of heat-stable this compound with a single 10 IU intramuscular injection of oxytocin for the prevention of PPH after vaginal birth.[16]

The results demonstrated that heat-stable this compound is non-inferior to oxytocin for the primary outcome of blood loss ≥500 mL or the use of additional uterotonics.[14][16]

Table 3: Key Efficacy Outcomes from the CHAMPION Trial [14][15][16]

| Outcome | Heat-Stable this compound Group | Oxytocin Group | Relative Risk (95% CI) | Result |

| Blood Loss ≥500 mL or use of additional uterotonics | 14.5% | 14.4% | 1.01 (0.95 to 1.06) | Non-inferiority met |

| Blood Loss ≥1000 mL | 1.51% | 1.45% | 1.04 (0.87 to 1.25) | Non-inferiority not met (trial underpowered for this outcome) |

The trial concluded that heat-stable this compound is as effective as oxytocin for preventing PPH and has a comparable safety profile.[17] This provides strong evidence for its use as a reliable alternative, especially in settings where the quality of oxytocin cannot be guaranteed due to challenges with refrigeration.[17]

References

- 1. This compound is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β-Arrestin-Independent Internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. CHAMPION trial is completed of this compound to prevent excessive | Drug News | medthority.com [medthority.com]

- 9. ferring.com [ferring.com]

- 10. KEGG PATHWAY: Oxytocin signaling pathway - Homo sapiens (human) [kegg.jp]

- 11. This compound is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. merck.com [merck.com]

- 16. Development of a Novel and Stability Indicating RP-HPLC-UV Method for Simultaneous Analysis of this compound and Ten Impur… [ouci.dntb.gov.ua]

- 17. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

A Technical Guide to Carbetocin and Oxytocin: Molecular and Functional Distinctions

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core molecular and functional differences between carbetocin and oxytocin, two critical uterotonic agents. By providing a detailed comparison, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their distinct pharmacological profiles.

Molecular Differences: Structure, Receptor Binding, and Selectivity

This compound is a synthetic analogue of oxytocin, designed to have a longer duration of action.[1] This is achieved through specific structural modifications that confer increased resistance to enzymatic degradation.

Receptor Binding and Affinity

Both this compound and oxytocin exert their effects by binding to the oxytocin receptor (OTR), a G protein-coupled receptor.[2] Studies have shown that the binding profiles for both agonists are similar, with important binding domains located at the extracellular N-terminus and the extracellular loops E2 and E3 of the OTR.[3] While both molecules show a similar affinity for the oxytocin receptor, this compound is considered a biased agonist.[2][4]

Selectivity Profile

This compound and its metabolites also exhibit some affinity for vasopressin receptors, albeit much lower than for the oxytocin receptor. Specifically, this compound and its metabolite I bind to the myometrial vasopressin V1a receptor, and only this compound shows very low affinity for the renal vasopressin V2 receptor.[4]

| Ligand | Receptor | Binding Affinity (nM) |

| This compound | Oxytocin Receptor (myometrial) | Similar to Oxytocin[4] |

| Vasopressin V1a Receptor (myometrial) | 7.24 ± 0.29[4] | |

| Vasopressin V2 Receptor (renal) | 61.3 ± 14.6[4] | |

| This compound Metabolite I | Oxytocin Receptor (myometrial) | Similar to Oxytocin[4] |

| Vasopressin V1a Receptor (myometrial) | 9.89 ± 2.80[4] | |

| This compound Metabolite II | Oxytocin Receptor (myometrial) | Similar to Oxytocin[4] |

| Vasopressin V1a Receptor (myometrial) | 33.7 ± 7.34[4] |

Functional Differences: In Vitro and In Vivo Effects

The structural modifications of this compound lead to significant functional differences compared to oxytocin, most notably its prolonged half-life and duration of action.

In Vitro Uterotonic Activity

In isolated myometrial strips, this compound demonstrates agonistic properties by generating inositol phosphates, similar to oxytocin.[4] However, the maximal contractile effect of this compound is approximately 50% lower than that of oxytocin.[4] Furthermore, the EC50 for this compound is about ten times higher than for oxytocin, indicating lower potency in vitro.[4] In vitro studies on human myometrium have shown that contractions produced by oxytocin are superior to those induced by this compound, both with and without oxytocin pretreatment.[5]

| Parameter | Oxytocin | This compound |

| Maximal Contractile Effect (g) | 5.22 ± 0.26 | 2.70 ± 0.12[4] |

| EC50 (nM) | 5.62 ± 1.22 | 48.0 ± 8.20[4] |

In Vivo Pharmacokinetics and Pharmacodynamics

The most significant functional difference in vivo is the extended half-life of this compound, which is 4 to 10 times longer than that of oxytocin.[6][7] This results in a much longer lasting uterotonic effect from a single dose of this compound.[2]

| Parameter | Oxytocin | This compound |

| Half-life | ~1-6 minutes | 40 minutes[6][8] |

| Duration of Action (IM) | Shorter | 2 hours[6] |

Clinical Implications: Efficacy and Side Effects

The distinct molecular and functional profiles of this compound and oxytocin translate to different clinical applications and side-effect profiles.

Clinical Efficacy in Postpartum Hemorrhage (PPH)

Numerous studies have compared the efficacy of this compound and oxytocin in preventing postpartum hemorrhage (PPH). A meta-analysis of five randomized controlled trials involving over 30,000 women found no significant difference between the two drugs for preventing PPH in vaginal deliveries.[6] However, in the context of cesarean sections, some meta-analyses suggest that this compound is more effective than oxytocin in reducing the need for additional uterotonic agents and uterine massage.[9][10] this compound has been shown to be a viable alternative for preventing PPH after cesarean delivery.[9]

Side Effect Profile and Hemodynamic Effects

Both drugs are generally considered safe with similar side effect profiles.[10][11] Common side effects for both include nausea, vomiting, and flushing.[12] Some studies have reported a higher incidence of flushing with this compound and more nausea with oxytocin, though these differences were not always statistically significant.[11] In terms of hemodynamic effects, both medications can cause hypotension.[12] However, one study found that blood pressure and heart rate variability are significantly higher after oxytocin administration compared to this compound in women delivering by cesarean section, suggesting this compound may offer better hemodynamic stability.[7]

Experimental Protocols

Radioligand Binding Assay for Oxytocin Receptor Affinity

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the oxytocin receptor.

Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing the oxytocin receptor in a suitable buffer and centrifuge to isolate the membrane fraction.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled oxytocin receptor ligand (e.g., [³H]oxytocin), and varying concentrations of the unlabeled test compound (this compound or oxytocin).

-

Incubation: Incubate the mixture at a specific temperature for a set period to allow binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled ligand. Calculate the IC50 (the concentration of unlabeled ligand that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibition constant) to determine the affinity of the test compound for the receptor.[13][14]

In Vitro Myometrial Contraction Assay

This protocol assesses the functional potency and efficacy of uterotonic agents on isolated uterine muscle tissue.

Methodology:

-

Tissue Preparation: Obtain fresh uterine tissue (e.g., from biopsies during cesarean section) and dissect longitudinal strips of myometrium.

-

Mounting: Mount the tissue strips in organ baths containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

-

Equilibration: Allow the tissues to equilibrate for a set period under a specific resting tension.

-

Dose-Response Curve Generation: Add cumulative concentrations of this compound or oxytocin to the organ baths.

-

Data Recording: Record the isometric contractions using a force-displacement transducer connected to a data acquisition system.

-

Data Analysis: Analyze the recorded data to determine the concentration-response relationship, including the maximal effect (Emax) and the concentration that produces 50% of the maximal effect (EC50).[4][5]

G Protein Activation Assay (Bioluminescence Resonance Energy Transfer - BRET)

This assay measures the activation of specific G protein subtypes upon ligand binding to the oxytocin receptor.

Methodology:

-

Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293 cells) with plasmids encoding for the oxytocin receptor fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a specific G protein alpha subunit fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP).

-

Cell Culture: Culture the transfected cells to allow for the expression of the fusion proteins.

-

Assay Performance: Plate the cells and stimulate them with varying concentrations of the agonist (this compound or oxytocin).

-

Signal Detection: Add the luciferase substrate (e.g., coelenterazine) and measure the light emission at wavelengths corresponding to both the donor and acceptor using a BRET-compatible plate reader.

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase or decrease in the BRET ratio upon agonist stimulation indicates a conformational change in the G protein, signifying its activation.[14]

Signaling Pathways

Upon binding to the oxytocin receptor, both this compound and oxytocin trigger a cascade of intracellular signaling events. The OTR primarily couples to Gq/11 G proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). This increase in intracellular calcium is a key driver of myometrial contraction.

References

- 1. This compound versus oxytocin in caesarean section with high risk of post-partum haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Binding domains of the oxytocin receptor for the selective oxytocin receptor antagonist barusiban in comparison to the agonists oxytocin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxytocin receptor binding and uterotonic activity of this compound and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Comparative Effect of this compound and Oxytocin in Pregnant Human Myometrium with and without Oxytocin Pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound vs oxytocin for prevention of postpartum hemorrhage after vaginal delivery: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ijdmsrjournal.com [ijdmsrjournal.com]

- 9. jogcr.com [jogcr.com]

- 10. Double-blind comparison of this compound versus oxytocin in prevention of uterine atony after cesarean section - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Adverse Effects of this compound versus Oxytocin in the Prevention of Postpartum Haemorrhage after Caesarean Section: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 14. Functional Selective Oxytocin-derived Agonists Discriminate between Individual G Protein Family Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

potential therapeutic applications of carbetocin in preclinical studies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Carbetocin, a long-acting synthetic analogue of the neuropeptide oxytocin, is emerging as a molecule of significant interest in preclinical research. While its primary clinical application is in the prevention of postpartum hemorrhage, a growing body of evidence from animal studies suggests a broader therapeutic potential, particularly in the realms of neuropsychiatric and behavioral disorders. This technical guide provides a comprehensive overview of the core preclinical findings, detailing experimental methodologies, summarizing quantitative data, and visualizing key biological and experimental pathways.

Core Preclinical Findings: A Tabular Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the therapeutic applications of this compound.

Table 1: Effects of this compound on Anxiety-Related Behaviors

| Animal Model | Behavioral Assay | Treatment Group | Dose | Route of Administration | Key Findings | Reference |

| Male Wistar Rats | Open Field Test | This compound | 0.1-3.0 mg/kg | Intraperitoneal (i.p.) | Increased horizontal activity, suggesting anxiolytic-like effects. | [1] |

| Male Wistar Rats | Open Field Test | This compound | 0.3 mg/kg | Intraperitoneal (i.p.) | Prevented long-term post-stress behavioral changes. | [2] |

Table 2: Effects of this compound on Substance-Related Behaviors

| Animal Model | Behavioral Paradigm | Treatment Group | Dose | Route of Administration | Key Findings | Reference |

| Male & Female Swiss Mice | Ethanol-Induced Behavioral Sensitization | This compound | 0.64 mg/kg | Intraperitoneal (i.p.) | Prevented the expression of ethanol-induced behavioral sensitization in both sexes. | [3][4] |

| Male C57BL/6J Mice | Morphine Abstinence | This compound | 6.4 mg/kg | Intraperitoneal (i.p.) | Attenuated negative emotional consequences of opioid withdrawal and prevented stress-induced reinstatement of morphine-seeking. |

Table 3: Effects of this compound on Social Behavior in Animal Models of Autism Spectrum Disorder (ASD)

No direct preclinical studies with positive quantitative data on the effects of this compound on social behavior in established ASD mouse models were identified in the literature search. One study reported a lack of efficacy.

| Animal Model | Behavioral Assay | Treatment Group | Dose | Route of Administration | Key Findings | Reference |

| BALB/cByJ Mice | Three-Chamber Social Approach Test | This compound | 6, 10, or 20 mg/kg | Not specified | Failed to have significant effects on social approach. |

Note: The majority of preclinical research in ASD models has focused on oxytocin, which has shown some pro-social effects in models like the Cntnap2 knockout mouse[5][6]. The lack of robust preclinical data for this compound in this area represents a significant research gap.

Table 4: Preclinical Data on this compound in Animal Models of Prader-Willi Syndrome (PWS)

No preclinical studies investigating the effects of this compound in animal models of PWS (e.g., Magel2-null mice) were identified in the literature search. Research in this area has primarily focused on oxytocin and clinical trials with this compound.

Note: Oxytocin has been shown to rescue some deficits in Magel2-deficient mice, a model for PWS[7]. The absence of preclinical this compound data in PWS animal models is a notable gap in the current research landscape.

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.

Elevated Plus Maze for Anxiety-Related Behavior

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

-

Procedure: Rodents are placed at the center of the maze and allowed to explore for a set period (typically 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded.

-

Principle: Anxiolytic compounds are expected to increase the proportion of time spent in and entries into the open arms, as rodents with lower anxiety levels are more willing to explore the open, more "threatening" spaces[8].

Three-Chamber Social Approach Test for Sociability

-

Apparatus: A rectangular, three-chambered box. The outer chambers contain a small wire cage.

-

Procedure: The test consists of three phases:

-

Habituation: The test mouse is allowed to freely explore all three empty chambers.

-

Sociability: A novel mouse ("stranger 1") is placed in the wire cage in one of the side chambers. The amount of time the test mouse spends in the chamber with the stranger mouse versus the empty chamber is measured.

-

Social Novelty: A second novel mouse ("stranger 2") is placed in the previously empty cage. The time the test mouse spends with the now-familiar stranger 1 versus the novel stranger 2 is measured.

-

-

Principle: A preference for the chamber containing a mouse over an empty one indicates sociability. A preference for the novel mouse over the familiar one indicates social memory and novelty preference[9].

Repetitive Behavior Quantification (Self-Grooming)

-

Apparatus: A standard mouse cage.

-

Procedure: Mice are individually housed and videotaped for a defined period. The cumulative time spent engaged in self-grooming behaviors (e.g., face washing, body licking) is scored by a trained observer blind to the experimental conditions.

-

Principle: Increased self-grooming is considered a form of repetitive, stereotyped behavior in some mouse models of neurodevelopmental disorders, such as the BTBR T+ Itpr3tf/J (BTBR) and Shank3 knockout mice[7][10][11].

Signaling Pathways and Experimental Workflows

Oxytocin Receptor Signaling Pathway

This compound exerts its effects by acting as an agonist at oxytocin receptors (OTR), which are G-protein coupled receptors. The activation of OTRs initiates a cascade of intracellular signaling events.

Caption: this compound binding to the oxytocin receptor activates Gq/11, leading to downstream signaling.

Experimental Workflow for Preclinical Behavioral Testing

The following diagram illustrates a typical workflow for a preclinical study investigating the effects of this compound on behavior in a mouse model.

Caption: A generalized workflow for preclinical evaluation of this compound's behavioral effects.

Discussion and Future Directions

The preclinical data on this compound, while still in its early stages, points towards a promising therapeutic potential beyond its current obstetric applications. The findings in models of anxiety and substance use disorders are encouraging and warrant further investigation into the underlying neural circuits.

However, the current body of research is marked by a significant lack of data in preclinical models of neurodevelopmental disorders such as Autism Spectrum Disorder and Prader-Willi Syndrome. While clinical trials have moved forward for PWS, the foundational preclinical work in relevant animal models appears to be lagging. The single report of this compound's inefficacy in a mouse model of autism highlights the need for broader screening across different genetic and behavioral models of the disorder.

For researchers, scientists, and drug development professionals, the following are key areas for future preclinical investigation:

-

Systematic Screening in ASD Models: Evaluating the efficacy of this compound in a panel of validated mouse models of ASD, such as the Cntnap2, Shank3, and BTBR mice, is crucial to determine its potential for improving core social and repetitive behavior deficits.

-

Preclinical Investigation in PWS Models: Studies in Magel2-null mice and other relevant models are needed to understand the preclinical efficacy of this compound on hyperphagia, social behavior, and anxiety-like traits characteristic of PWS.

-

Dose-Response and Pharmacokinetic/Pharmacodynamic Studies: Establishing optimal dosing, routes of administration, and the relationship between drug exposure and behavioral outcomes is essential for translating preclinical findings to clinical settings.

-

Elucidation of Neural Mechanisms: Utilizing techniques such as in vivo electrophysiology, optogenetics, and advanced neuroimaging will help to uncover the specific neural circuits and cellular mechanisms through which this compound modulates behavior.

References

- 1. Shank3 mutant mice display autistic-like behaviours and striatal dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxytocin normalizes altered circuit connectivity for social rescue of the Cntnap2 knockout mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fpwr.org [fpwr.org]

- 5. 2minutemedicine.com [2minutemedicine.com]

- 6. Exogenous and evoked oxytocin restores social behavior in the Cntnap2 mouse model of autism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fpwr.org [fpwr.org]

- 8. Analysis of Social Process in Two Inbred Strains of Male Mice: A Predominance of Contact-Based Investigation in BALB/c Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. mcgovern.mit.edu [mcgovern.mit.edu]

Methodological & Application

Application Notes and Protocols for Carbetocin Administration in Mouse Behavioral Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbetocin, a long-acting synthetic analog of oxytocin, is increasingly being investigated for its potential therapeutic effects on a range of neuropsychiatric and behavioral conditions.[1][2][3] As an agonist for the oxytocin receptor, this compound influences social behavior, anxiety, and reward pathways.[1][2][4] These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in mouse behavioral experiments, designed to assist researchers in achieving consistent and reproducible results.

Data Presentation

The following tables summarize quantitative data from key studies on the administration of this compound and its effects on various behavioral paradigms in mice.

Table 1: this compound Dosage and Administration Route in Mouse Behavioral Studies

| Study Focus | Mouse Strain | This compound Dosage | Route of Administration | Key Findings | Reference |

| Opioid Withdrawal-Induced Emotional Impairment | C57BL/6J | 6.4 mg/kg | Intraperitoneal (i.p.) | Attenuated anxiety-like and depressive-like behaviors, and impaired sociability. | [1][5] |

| Stress-Induced Reinstatement of Opioid-Seeking | C57BL/6J | 6.4 mg/kg | Intraperitoneal (i.p.) | Prevented stress-induced reinstatement of morphine-seeking behavior. | [1][5] |

| Ethanol-Induced Behavioral Sensitization | Swiss | 0.64 mg/kg and 6.4 mg/kg | Intraperitoneal (i.p.) | Prevented the expression of ethanol-induced behavioral sensitization. | [3][6][7] |

| Ethanol Consumption | C57BL/6 | 6.4 mg/kg | Intraperitoneal (i.p.) | Reduced ethanol consumption. | [6] |

Experimental Protocols

Protocol 1: Evaluation of this compound on Anxiety-Like Behavior Following Morphine Withdrawal

This protocol is adapted from studies investigating the effects of this compound on the negative emotional consequences of opioid withdrawal.[1][8]

1. Animals:

-

Male C57BL/6J mice.

2. Materials:

-

This compound (dissolved in 0.9% saline)

-

Morphine hydrochloride (dissolved in 0.9% saline)

-

0.9% saline (vehicle control)

-

Elevated Plus Maze (EPM) apparatus

3. Experimental Procedure:

-

Morphine Administration: Administer an escalating dose of morphine (20-100 mg/kg, i.p.) daily for a predetermined period to induce dependence.

-

Withdrawal Period: Induce spontaneous withdrawal by ceasing morphine administration for 7 days.

-

This compound Administration: 15 minutes prior to the behavioral test, administer a single dose of this compound (6.4 mg/kg, i.p.) or vehicle (saline).

-

Elevated Plus Maze Test:

-

Place the mouse in the center of the EPM, facing one of the open arms.

-

Allow the mouse to explore the maze for 5 minutes.

-

Record the time spent in the open arms and the number of entries into the open and closed arms.

-

-

Data Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of anxiolytic-like effects.

Protocol 2: Assessment of this compound on Ethanol-Induced Behavioral Sensitization

This protocol is based on research examining the role of this compound in modulating the behavioral response to repeated ethanol exposure.[6][7]

1. Animals:

-

Male and female Swiss mice.

2. Materials:

-

This compound (dissolved in 0.9% saline)

-

Ethanol (20% v/v in 0.9% saline)

-

0.9% saline (vehicle control)

-

Open field apparatus

3. Experimental Procedure:

-

Sensitization Phase (Days 1-15): Administer either ethanol (1.8 g/kg, i.p.) or saline daily for 15 consecutive days.

-

Treatment Phase (Days 16-21): During this withdrawal period, administer either this compound (0.64 mg/kg or 6.4 mg/kg, i.p.) or saline daily for 6 days.

-

Challenge Day (Day 22): Administer a challenge dose of ethanol (1.8 g/kg, i.p.) to all groups.

-